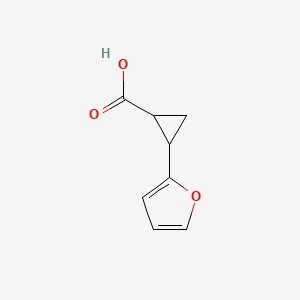

2-(furan-2-yl)cyclopropane-1-carboxylic acid

Description

Properties

IUPAC Name |

2-(furan-2-yl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c9-8(10)6-4-5(6)7-2-1-3-11-7/h1-3,5-6H,4H2,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYZJHPPIFVPLFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(=O)O)C2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201274379 | |

| Record name | 2-(2-Furanyl)cyclopropanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201274379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017553-75-1 | |

| Record name | 2-(2-Furanyl)cyclopropanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1017553-75-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Furanyl)cyclopropanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201274379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(Furan-2-yl)cyclopropane-1-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for obtaining 2-(furan-2-yl)cyclopropane-1-carboxylic acid, a valuable building block in medicinal chemistry and materials science. The document delves into the core chemical principles and practical considerations for the synthesis of this substituted cyclopropane, with a focus on transition-metal catalyzed cyclopropanation and the Simmons-Smith reaction. Mechanistic insights, detailed experimental protocols, and a comparative analysis of the primary synthetic routes are presented to equip researchers with the necessary knowledge for the successful synthesis and application of this important molecule.

Introduction: The Significance of the Furan-Cyclopropane Moiety

The this compound scaffold is a compelling structural motif that marries the unique electronic and conformational properties of the cyclopropane ring with the versatile reactivity of the furan heterocycle. Cyclopropanes are prevalent in numerous biologically active compounds, where they can act as conformationally restricted bioisosteres of larger, more flexible groups, often leading to enhanced potency and improved metabolic stability. The furan ring, a bio-isostere for a phenyl group, can participate in a variety of chemical transformations and engage in crucial hydrogen bonding and π-stacking interactions with biological targets. The combination of these two moieties in this compound makes it a highly sought-after intermediate for the synthesis of novel pharmaceuticals and functional materials.

This guide will explore the primary synthetic pathways to this target molecule, providing a detailed analysis of the underlying reaction mechanisms and practical guidance for their implementation in a laboratory setting.

Synthetic Strategies: A Comparative Overview

The synthesis of this compound can be approached through several strategic disconnections. The most common and effective methods involve the construction of the cyclopropane ring on a pre-existing furan-containing substrate. The two principal strategies discussed in this guide are:

-

Transition-Metal Catalyzed Cyclopropanation of 2-Vinylfuran Derivatives: This approach utilizes a metal carbene species, generated from a diazo compound in the presence of a transition metal catalyst, to react with a furan-substituted alkene.

-

Simmons-Smith Cyclopropanation: This classic method employs an organozinc carbenoid to stereospecifically cyclopropanate a furan-containing olefin.

The choice between these methods will depend on factors such as the availability of starting materials, desired stereochemistry, and scalability.

| Synthetic Strategy | Key Reagents | Advantages | Disadvantages |

| Transition-Metal Catalyzed Cyclopropanation | 2-Vinylfuran, Ethyl diazoacetate, Rhodium(II) or Copper(I) catalyst | High efficiency, good functional group tolerance, potential for asymmetric synthesis. | Use of potentially explosive diazo compounds, catalyst cost. |

| Simmons-Smith Cyclopropanation | Furan-substituted alkene, Diiodomethane, Zinc-Copper couple or Diethylzinc | High stereospecificity, tolerance of a wide range of functional groups. | Stoichiometric use of zinc reagents, can be expensive due to diiodomethane. |

Transition-Metal Catalyzed Cyclopropanation: A Mechanistic Deep Dive

Transition-metal catalyzed cyclopropanation is a powerful and versatile method for the formation of cyclopropane rings.[1] The reaction typically involves the decomposition of a diazo compound, such as ethyl diazoacetate, by a metal catalyst to form a transient metal carbene intermediate. This highly reactive species then adds to an alkene to furnish the cyclopropane product. Rhodium(II) and copper(I) complexes are the most commonly employed catalysts for this transformation.[1][2]

The Catalytic Cycle

The generally accepted mechanism for rhodium(II)-catalyzed cyclopropanation proceeds through the following key steps:

-

Carbene Formation: The diazo compound coordinates to the vacant axial site of the rhodium(II) catalyst.

-

Nitrogen Extrusion: Subsequent elimination of dinitrogen gas generates the electrophilic rhodium carbene intermediate.

-

Cyclopropanation: The alkene approaches the metal carbene, and in a concerted, though often asynchronous, fashion, the cyclopropane ring is formed, regenerating the active catalyst.

dot digraph "Rhodium-Catalyzed Cyclopropanation" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} केंद

Caption: Catalytic cycle of rhodium-catalyzed cyclopropanation.

Stereoselectivity

The stereochemistry of the resulting cyclopropane is a crucial aspect of the synthesis. In the case of 2-vinylfuran, the reaction with ethyl diazoacetate will produce a mixture of cis and trans diastereomers. The diastereoselectivity is influenced by the nature of the catalyst, the solvent, and the substituents on both the alkene and the diazo compound. Chiral rhodium catalysts have been developed to achieve high levels of enantioselectivity in cyclopropanation reactions.[3]

Experimental Protocol: Synthesis of Ethyl 2-(Furan-2-yl)cyclopropane-1-carboxylate

This protocol is a representative procedure for the rhodium-catalyzed cyclopropanation of 2-vinylfuran.

Materials:

-

2-Vinylfuran

-

Ethyl diazoacetate (EDA)

-

Dirhodium tetraacetate [Rh₂(OAc)₄]

-

Dichloromethane (DCM), anhydrous

-

Syringe pump

Procedure:

-

To a solution of 2-vinylfuran (1.0 eq) and a catalytic amount of dirhodium tetraacetate (0.1-1 mol%) in anhydrous dichloromethane under an inert atmosphere, add a solution of ethyl diazoacetate (1.1 eq) in dichloromethane via syringe pump over a period of 4-6 hours at room temperature.

-

Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford ethyl 2-(furan-2-yl)cyclopropane-1-carboxylate as a mixture of diastereomers.

Hydrolysis to the Carboxylic Acid

The final step is the hydrolysis of the ester to the desired carboxylic acid.

Materials:

-

Ethyl 2-(furan-2-yl)cyclopropane-1-carboxylate

-

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

-

Tetrahydrofuran (THF) or Ethanol

-

Water

-

Hydrochloric acid (HCl), 1M

Procedure:

-

Dissolve the ethyl 2-(furan-2-yl)cyclopropane-1-carboxylate in a mixture of THF (or ethanol) and water.

-

Add an excess of lithium hydroxide or sodium hydroxide and stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

-

Acidify the reaction mixture with 1M HCl to a pH of approximately 2-3.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Simmons-Smith Cyclopropanation: A Classic Approach

The Simmons-Smith reaction is a reliable and stereospecific method for the cyclopropanation of alkenes.[4][5] It involves the reaction of an alkene with an organozinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), which is prepared in situ from diiodomethane and a zinc-copper couple.[4] A popular modification, known as the Furukawa modification, utilizes diethylzinc (Et₂Zn) instead of the zinc-copper couple, often leading to improved reactivity.[6]

The Reaction Mechanism

The Simmons-Smith reaction is thought to proceed through a concerted "butterfly" transition state, where the methylene group is delivered to the same face of the double bond.[5] This concerted mechanism accounts for the observed stereospecificity of the reaction, where the stereochemistry of the starting alkene is retained in the cyclopropane product.

dot digraph "Simmons-Smith_Mechanism" { graph [fontname="Arial", fontsize=12]; node [shape=plaintext, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} केंद

Caption: The concerted mechanism of the Simmons-Smith reaction.

Substrate Considerations for the Synthesis of this compound

A plausible substrate for the Simmons-Smith cyclopropanation would be a furan-substituted α,β-unsaturated ester, such as ethyl 3-(furan-2-yl)acrylate. This starting material can be readily prepared from furfural and ethyl acetate through a Wittig or Horner-Wadsworth-Emmons reaction.

Experimental Protocol: Simmons-Smith Cyclopropanation of Ethyl 3-(Furan-2-yl)acrylate

This protocol outlines a general procedure for the Simmons-Smith cyclopropanation.

Materials:

-

Ethyl 3-(furan-2-yl)acrylate

-

Diiodomethane (CH₂I₂)

-

Diethylzinc (Et₂Zn) (1M solution in hexanes) or Zinc-Copper couple

-

Dichloromethane (DCM), anhydrous

Procedure (Furukawa Modification):

-

To a solution of ethyl 3-(furan-2-yl)acrylate (1.0 eq) in anhydrous dichloromethane under an inert atmosphere, cool the mixture to 0 °C.

-

Slowly add a solution of diethylzinc (1.1 eq) in hexanes.

-

To this mixture, add diiodomethane (1.1 eq) dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC).

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting ethyl 2-(furan-2-yl)cyclopropane-1-carboxylate by column chromatography.

-

The ester can then be hydrolyzed to the carboxylic acid as described in section 3.4.

Characterization of this compound

The final product should be thoroughly characterized to confirm its identity and purity. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will provide detailed information about the structure, including the characteristic signals for the cyclopropane and furan protons and carbons.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify the presence of the carboxylic acid functional group (O-H and C=O stretching vibrations).

Conclusion

The synthesis of this compound is achievable through well-established synthetic methodologies. Both transition-metal catalyzed cyclopropanation and the Simmons-Smith reaction offer viable routes to this valuable compound. The choice of method will be dictated by the specific requirements of the synthesis, including considerations of stereochemistry, scale, and available resources. This guide has provided the foundational knowledge and practical protocols to enable researchers to confidently approach the synthesis of this and related furan-containing cyclopropanes.

References

- Charette, A. B.; Beauchemin, A.

- Doyle, M. P.; McKervey, M. A.; Ye, T. Modern Catalytic Methods for Organic Synthesis with Diazo Compounds: From Cyclopropanes to Ylides; John Wiley & Sons, 1998.

- Lebel, H.; Marcoux, J.-F.; Molinaro, C.; Charette, A. B. Stereoselective Cyclopropanation Reactions. Chem. Rev.2003, 103 (4), 977–1050.

-

Simmons, H. E.; Smith, R. D. A New Synthesis of Cyclopropanes from Olefins. J. Am. Chem. Soc.1958 , 80 (19), 5323–5324. ([Link])

- Furukawa, J.; Kawabata, N.; Nishimura, J. A Novel Route to Cyclopropanes from Olefins. Tetrahedron Lett.1966, 7 (28), 3353–3354.

- Maas, G. Transition-metal catalyzed decomposition of aliphatic diazo compounds – new synthetic aspects. Topics in Current Chemistry, 1987, 137, 75-253.

-

Doyle, M. P.; Forbes, D. C. Recent advances in asymmetric catalytic metal carbene transformations. Chem. Rev.1998 , 98 (2), 911–935. ([Link])

-

Metal-catalyzed cyclopropanations. Wikipedia. ([Link])

-

Simmons–Smith reaction. Wikipedia. ([Link])

-

Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes. National Institutes of Health. ([Link])

-

On the Mechanism of the Copper-Catalyzed Cyclopropanation Reaction. Request PDF. ([Link])

-

Diastereoselective Synthesis of Cyclopenta[c]furans by a Catalytic Multicomponent Reaction. National Institutes of Health. ([Link])

-

Simmons-Smith Cyclopropanation Reaction. Organic Chemistry Portal. ([Link])

-

Cu(ii)-mediated direct intramolecular cyclopropanation of distal olefinic acetate. National Institutes of health. ([Link])

-

Catalyst-free stereoselective cyclopropanation of electron deficient alkenes with ethyl diazoacetate. RSC Publishing. ([Link])

-

Rhodium-Catalyzed Enantioselective Cyclopropanation of Olefins with N-Sulfonyl 1,2,3-Triazoles. Organic Chemistry Portal. ([Link])

-

2-Furancarboxylic acid. PubChem. ([Link])

-

1-(Furan-2-yl)cyclopropane-1-carboxylic acid. PubChem. ([Link])

-

Synthesis of Cyclopropanecarboxylic Acid. YouTube. ([Link])

Sources

- 1. Metal-catalyzed cyclopropanations - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]

- 5. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Simmons-Smith Cyclopropanation Reaction | TCI AMERICA [tcichemicals.com]

A Technical Guide to the Stereoisomers of 2-(Furan-2-yl)cyclopropane-1-carboxylic Acid: Synthesis, Separation, and Characterization

Abstract

The unique three-dimensional structure of the cyclopropane ring, combined with the aromatic and bioisosteric properties of the furan moiety, makes 2-(furan-2-yl)cyclopropane-1-carboxylic acid a scaffold of significant interest in medicinal chemistry.[1][2] The presence of two stereogenic centers gives rise to four distinct stereoisomers, each with a potentially unique pharmacological profile. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the stereoselective synthesis, analytical and preparative separation, and unambiguous structural elucidation of these stereoisomers. Methodologies are grounded in established principles of asymmetric catalysis and chiral chromatography, offering a practical framework for accessing and characterizing these valuable chiral building blocks.

Introduction: The Imperative of Stereoisomerism in Drug Design

In modern drug discovery, the three-dimensional structure of a molecule is inextricably linked to its biological function. Chiral molecules, which exist as non-superimposable mirror images (enantiomers), often exhibit profoundly different pharmacokinetics, pharmacodynamics, and toxicity profiles. The cyclopropane ring is a highly sought-after motif in pharmaceutical compounds due to its rigid structure, which can lock in a specific conformation, and its unique electronic properties.[3] Similarly, the furan ring is a common heterocycle in bioactive compounds, often serving as a bioisostere for a phenyl group, which can improve metabolic stability and receptor interactions.[2]

The compound this compound combines these features and possesses two chiral centers, leading to four possible stereoisomers: a pair of cis enantiomers and a pair of trans enantiomers. Accessing these isomers in stereopure form is critical for elucidating structure-activity relationships (SAR) and developing safe and effective therapeutics.

Defining the Stereoisomers

The two stereogenic centers in this compound are at the C1 and C2 positions of the cyclopropane ring. This results in four stereoisomers, which can be categorized into two pairs of enantiomers. The relative stereochemistry is defined as cis (when the furan and carboxylic acid groups are on the same face of the ring) or trans (when they are on opposite faces). The absolute configuration of each stereocenter is designated as R or S according to the Cahn-Ingold-Prelog priority rules.[4]

dot graph Stereoisomers { layout=neato; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=12, margin=0.2]; edge [fontname="Helvetica", fontsize=10];

// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"];

// Nodes for each isomer A [label="(1R,2S)-cis", pos="0,1.5!"]; B [label="(1S,2R)-cis", pos="0,-1.5!"]; C [label="(3,1.5!)", label="(1R,2R)-trans"]; D [label="(3,-1.5!)", label="(1S,2S)-trans"];

// Edges representing relationships A -- B [label="Enantiomers"]; C -- D [label="Enantiomers"]; A -- C [label="Diastereomers"]; A -- D [label="Diastereomers"]; B -- C [label="Diastereomers"]; B -- D [label="Diastereomers"]; }

Caption: Stereochemical relationships of the four isomers.

Stereoselective Synthesis Strategies

The cornerstone of accessing the individual stereoisomers is asymmetric cyclopropanation. Transition-metal catalyzed reactions of diazo compounds with alkenes are among the most powerful methods for constructing chiral cyclopropanes.[5][6] Rhodium(II)-based catalysts, in particular, have shown exceptional efficacy and selectivity in these transformations.[7][8]

Causality in Catalyst Selection

The choice of catalyst and chiral ligand is paramount for controlling both diastereoselectivity (cis vs. trans) and enantioselectivity (R vs. S). The mechanism involves the formation of a chiral metal-carbene intermediate, which then adds to the alkene (furan). The steric and electronic properties of the chiral ligand create a biased environment, dictating the facial selectivity of the carbene addition to the furan ring. For the synthesis of this compound, a donor/acceptor carbene derived from a diazoacetate is reacted with furan.

Rhodium(II) catalysts with bulky chiral ligands, such as those derived from N-phthaloyl-amino acids, are often effective in inducing high levels of stereoselectivity.[9] For example, catalysts like Rh₂(S-PTTL)₄ have been shown to be highly efficient for the cyclopropanation of furans, achieving high enantiomeric excesses (ee).[7]

Experimental Protocol: Asymmetric Rhodium-Catalyzed Cyclopropanation

This protocol is a representative method adapted from established procedures for the asymmetric cyclopropanation of heterocycles.[7][9]

Materials:

-

Furan (freshly distilled)

-

Ethyl diazoacetate

-

Dirhodium(II) catalyst (e.g., Rh₂(S-PTTL)₄) (0.1 - 1 mol%)

-

Dichloromethane (DCM), anhydrous

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a solution of the rhodium(II) catalyst in anhydrous DCM under an argon atmosphere, add furan (typically in excess, acting as both reactant and solvent).

-

Cool the reaction mixture to the desired temperature (e.g., 0 °C to room temperature).

-

Slowly add a solution of ethyl diazoacetate in anhydrous DCM to the reaction mixture via a syringe pump over several hours. Rationale: Slow addition maintains a low concentration of the diazo compound, minimizing side reactions and ensuring controlled carbene generation.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by silica gel chromatography to separate the cis and trans diastereomers of the ethyl ester.

-

Perform hydrolysis of the separated esters (e.g., using LiOH in THF/water) to obtain the corresponding carboxylic acids.

Separation and Purification of Stereoisomers

While asymmetric synthesis can provide enantioenriched products, the separation of the resulting stereoisomers is crucial for obtaining enantiopure compounds. High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is the most powerful and widely used technique for this purpose.[10][11]

Chiral HPLC: Principles and Column Selection

The separation of enantiomers on a CSP is based on the formation of transient, diastereomeric complexes between the analyte and the chiral selector immobilized on the stationary phase.[12] The different stabilities of these complexes lead to different retention times.

For acidic compounds like this compound, several types of CSPs are effective:

-

Polysaccharide-based CSPs: Columns with derivatized cellulose or amylose are known for their broad selectivity.[12]

-

Anion-exchanger CSPs: Columns like CHIRALPAK QN-AX and QD-AX, which are based on quinine and quinidine selectors, are specifically designed for the resolution of acidic compounds.[13] The separation mechanism relies on ion-pairing interactions between the protonated selector and the anionic analyte, supplemented by other interactions like hydrogen bonding and π-π stacking.[13]

dot graph HPLC_Workflow { rankdir=LR; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=12, margin=0.2]; graph [splines=ortho];

// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"]; start_node [label="Racemic or\nDiastereomeric Mixture", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; end_node1 [label="Pure Isomer 1", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; end_node2 [label="Pure Isomer 2", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Workflow nodes start_node -> A [label="Inject"]; A [label="Chiral HPLC Column"]; A -> B [label="Elution with\nMobile Phase"]; B [label="Detector (UV/CD)"]; B -> C [label="Signal"]; C [label="Chromatogram\n(Separated Peaks)"]; C -> D [label="Fraction Collection"]; D -> {end_node1, end_node2} [label="Isolate"]; }

Caption: General workflow for chiral HPLC separation.

Protocol: Analytical Chiral HPLC Method Development

Instrumentation:

-

HPLC system with a UV or Circular Dichroism (CD) detector.

-

Chiral column (e.g., Daicel CHIRALPAK QN-AX).[13]

Procedure:

-

Prepare a stock solution of the carboxylic acid mixture (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol).

-

Screen different mobile phases. For anion-exchange columns, a common mobile phase is methanol containing a small amount of an acidic additive like formic acid or acetic acid.[13]

-

Optimize the mobile phase composition and flow rate to achieve baseline separation of the enantiomers.

-

The method can be scaled up to a preparative scale using a larger column to isolate gram quantities of each pure enantiomer.

| Parameter | Typical Starting Condition | Rationale |

| Column | CHIRALPAK QN-AX (4.6 x 100 mm, 5 µm) | Specifically designed for acidic compounds.[13] |

| Mobile Phase | Methanol / Acetic Acid / Ammonium Acetate | Modulates ionic interactions and elution strength. |

| Flow Rate | 0.5 - 1.0 mL/min | Balances separation efficiency and analysis time. |

| Temperature | 25 °C | Affects kinetics of interaction and can influence resolution. |

| Detection | UV at 254 nm | Furan moiety provides strong UV absorbance. |

Structural Elucidation and Absolute Configuration

Once the stereoisomers are separated, their structures and, most importantly, their absolute configurations must be unambiguously determined.

-

NMR Spectroscopy: ¹H NMR is used to determine the relative stereochemistry (cis or trans) based on the coupling constants between the cyclopropyl protons. Typically, the cis coupling constant (J_cis) is larger than the trans coupling constant (J_trans).

-

X-ray Crystallography: If a suitable single crystal can be obtained, X-ray diffraction provides definitive proof of both relative and absolute configuration.[14]

-

Vibrational Circular Dichroism (VCD): VCD is a powerful technique for determining the absolute configuration of chiral molecules in solution, eliminating the need for crystallization.[15][16] It measures the differential absorption of left and right circularly polarized infrared light. The experimental VCD spectrum is compared to a spectrum predicted by ab initio quantum chemical calculations (e.g., using Density Functional Theory) for a known configuration (e.g., 1R,2S).[17][18] A match between the experimental and calculated spectra provides a confident assignment of the absolute configuration.[16]

Protocol: Absolute Configuration by VCD

-

Experimental Measurement: Dissolve a sufficient amount (typically 5-10 mg) of the purified enantiomer in a suitable deuterated solvent (e.g., CDCl₃). Measure the IR and VCD spectra using a dedicated VCD spectrometer.[17]

-

Computational Modeling: Perform a conformational search for the molecule. For each low-energy conformer, calculate the theoretical IR and VCD spectra using DFT methods (e.g., B3LYP/6-31G(d)).

-

Spectral Comparison: Compare the Boltzmann-averaged calculated VCD spectrum for one assumed enantiomer (e.g., 1R,2R) with the experimental spectrum.[17] A strong correlation in the signs and relative intensities of the VCD bands confirms the absolute configuration.[16]

Potential Applications in Drug Development

While specific biological data for the individual stereoisomers of this compound is not extensively published, the structural motifs are present in numerous bioactive compounds.[1][19]

-

Metabolic Stability: The cyclopropane ring can act as a bioisostere for other groups, like a gem-dimethyl or tert-butyl group, potentially improving metabolic stability by blocking sites of oxidation.[20]

-

Conformational Constraint: The rigid cyclopropane ring restricts the conformational freedom of the molecule, which can lead to higher binding affinity and selectivity for a biological target.[19]

-

Diverse Biological Activities: Furan and cyclopropane derivatives have demonstrated a wide range of biological activities, including antibacterial, antiviral, anti-inflammatory, and antitumor properties.[19][21][22]

The synthesis and separation of the four stereoisomers of this compound would enable comprehensive screening to identify the eutomer (the most active isomer) and understand the stereochemical requirements for its biological target.

Conclusion

The stereoisomers of this compound represent a valuable set of building blocks for drug discovery. By employing strategic asymmetric synthesis, robust chiral separation techniques, and advanced chiroptical spectroscopy, researchers can access these compounds in stereochemically pure form. This guide provides the fundamental principles and practical protocols necessary to synthesize, separate, and characterize these molecules, thereby enabling the exploration of their full therapeutic potential.

References

- Chiral Technologies.

-

ResearchGate. (2018). Is it possible to separate peaks of a chiral carboxylic acid in chiral HPLC? [Link]

- Shen, B., et al. (2023). Catalytic Asymmetric Cyclopropanations with Nonstabilized Carbenes. Journal of the American Chemical Society.

- Ly, D., Bacsa, J., & Davies, H. M. L. (2024). Rhodium(II)-Catalyzed Asymmetric Cyclopropanation and Desymmetrization of [2.2]Paracyclophanes.

- Xu, G., et al. (2017). Rh(II)

- Arnold, F. P., et al. (2020). Highly Stereoselective Synthesis of Fused Cyclopropane-γ-Lactams via Biocatalytic Iron-Catalyzed Intramolecular. Journal of the American Chemical Society.

-

Wikipedia. Vibrational circular dichroism. [Link]

-

ResearchGate. (2015). Cyclopropane Derivatives and their Diverse Biological Activities. [Link]

-

Oriental Journal of Chemistry. (2023). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. [Link]

- Clayden, J., et al. (2006). Asymmetric synthesis of cyclopropanes and dihydrofurans based on phosphine oxide chemistry. Organic & Biomolecular Chemistry.

-

ResearchGate. (2002). Determination of the Absolute Configuration at the Two Cyclopropane Moieties of Plakoside A, an Immunosuppressive Marine Galactosphingolipid. [Link]

- Pinto, M. M. M., et al. (2021). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Molecules.

- Wei, B., et al. (2020). In Situ Kinetic Studies of Rh(II)-Catalyzed Asymmetric Cyclopropanation with Low Catalyst Loadings.

-

Spectroscopy Europe. (2006). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). [Link]

-

Phenomenex. Chiral HPLC Separations. [Link]

-

Schrödinger. (2019). Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects. [Link]

- Wiley-VCH. (2010).

- Li, T., et al. (2021). Asymmetric Sequential Corey–Chaykovsky Cyclopropanation/Cloke–Wilson Rearrangement for the Synthesis of 2,3-Dihydrofurans. Organic Letters.

-

Docentes FCT NOVA. (2000). Cyclopropane Derivatives and their Diverse Biological Activities. [Link]

- Polavarapu, P. L., et al. (2016). Determination of the Absolute Configurations of Chiral Drugs Using Chiroptical Spectroscopy. Journal of Medicinal Chemistry.

- Bermejo, F., et al. (2002).

- Ly, D., Bacsa, J., & Davies, H. M. L. (2024). Rhodium(II)-Catalyzed Asymmetric Cyclopropanation and Desymmetrization of [2.2]Paracyclophanes.

- Verma, A., et al. (2011). Synthesis and biological activity of furan derivatives. International Journal of Research in Ayurveda & Pharmacy.

- Rzepa, H. (2018). Organocatalytic cyclopropanation of an enal: (computational)

- Sisol, M., & Fodran, P. (2013). One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. Arkivoc.

-

ResearchGate. (2006). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). [Link]

-

Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. [Link]

-

Japan Science and Technology Agency. (2021). Kinetic Resolutions of α-Quaternary Carboxylic Acids with Chiral Bifunctional Sulfide Catalysts. [Link]

- Wang, D., et al. (2019). Enantioselective β-C–H Arylation of α-Fluoroalkyl Cyclopropane- and Cyclobutane- Carboxylic Acids. Journal of the American Chemical Society.

- Nivrutti, B. P. (2024). Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research.

-

One Chemistry. (2022). How to find R & S Configuration of Cyclophanes. [Link]

- Harada, N. (2021).

-

Chemistry LibreTexts. (2023). Absolute Configuration - R-S Sequence Rules. [Link]

- Shen, B., et al. (2023). Catalytic Asymmetric Cyclopropanations with Non-Stabilized Carbenes. Journal of the American Chemical Society.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 3. Catalytic Asymmetric Cyclopropanations with Non-Stabilized Carbenes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 6. application.wiley-vch.de [application.wiley-vch.de]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Rhodium(II)-Catalyzed Asymmetric Cyclopropanation and Desymmetrization of [2.2]Paracyclophanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]

- 12. researchgate.net [researchgate.net]

- 13. chiraltech.com [chiraltech.com]

- 14. Redirecting [linkinghub.elsevier.com]

- 15. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]

- 16. researchgate.net [researchgate.net]

- 17. spectroscopyeurope.com [spectroscopyeurope.com]

- 18. schrodinger.com [schrodinger.com]

- 19. docentes.fct.unl.pt [docentes.fct.unl.pt]

- 20. Enantioselective β-C–H Arylation of α-Fluoroalkyl Cyclopropane- and Cyclobutane- Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 21. scispace.com [scispace.com]

- 22. ijabbr.com [ijabbr.com]

A Technical Guide to the Spectroscopic Characterization of 2-(Furan-2-yl)cyclopropane-1-carboxylic Acid

This in-depth technical guide provides a comprehensive overview of the core spectroscopic methodologies for the structural elucidation and characterization of 2-(furan-2-yl)cyclopropane-1-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes foundational spectroscopic principles with field-proven insights. While experimental spectra for this specific molecule are not widely published, this guide establishes a robust framework for its analysis based on the well-documented spectroscopic behaviors of its constituent furan, cyclopropane, and carboxylic acid moieties.

Introduction

This compound is a novel organic molecule with potential applications in medicinal chemistry and materials science. Its unique structure, combining an aromatic furan ring with a strained cyclopropane system and a carboxylic acid functional group, presents an interesting case for spectroscopic analysis. Accurate structural confirmation is the bedrock of all further research and development, making a thorough understanding of its spectroscopic signature paramount. This guide will detail the expected outcomes from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), providing both the theoretical basis and practical protocols for these analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, offering detailed insights into the carbon-hydrogen framework.[1] For this compound, a combination of ¹H NMR, ¹³C NMR, and potentially 2D NMR techniques would be employed for unambiguous structural assignment.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

A standardized protocol for the acquisition of high-quality NMR data for a small molecule like this compound is outlined below. The causality behind these steps is crucial for obtaining reproducible and high-fidelity spectra.

-

Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).[2][3] The choice of solvent is critical; it must fully dissolve the analyte without its residual peaks obscuring important signals.[4]

-

Internal Standard : Tetramethylsilane (TMS) is often used as an internal standard for referencing chemical shifts to 0.00 ppm.[3] However, for modern spectrometers, the residual solvent peak is commonly used for calibration.[4]

-

Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for improved signal dispersion and resolution.

-

¹H NMR Acquisition :

-

Pulse Program : A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient.[5]

-

Number of Scans : 8-16 scans are generally adequate for a sample of this concentration.

-

Relaxation Delay : A delay of 1-2 seconds between scans ensures full relaxation of the protons, allowing for accurate integration.

-

-

¹³C NMR Acquisition :

-

Pulse Program : A proton-decoupled pulse program is used to simplify the spectrum to single lines for each unique carbon.

-

Number of Scans : Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.

-

Caption: Workflow for NMR data acquisition and analysis.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the furan, cyclopropane, and carboxylic acid protons. The chemical shifts are influenced by the electronic environment of each proton.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| Carboxylic Acid (-COOH) | 10.0 - 12.0 | Singlet (broad) | - |

| Furan H5 | ~7.3 | Doublet of doublets | J ≈ 1.8, 0.8 |

| Furan H4 | ~6.3 | Doublet of doublets | J ≈ 3.2, 1.8 |

| Furan H3 | ~6.2 | Doublet of doublets | J ≈ 3.2, 0.8 |

| Cyclopropane H1/H2 | 1.5 - 2.5 | Multiplets | Complex |

| Cyclopropane H3 | 1.0 - 1.5 | Multiplets | Complex |

-

Rationale :

-

The carboxylic acid proton is highly deshielded and often appears as a broad singlet due to hydrogen bonding and exchange.[6][7]

-

The furan protons exhibit characteristic chemical shifts, with the proton adjacent to the oxygen (H5) being the most deshielded.[1]

-

The cyclopropane protons will appear in the aliphatic region and will show complex splitting patterns due to geminal and vicinal coupling. Protons on a cyclopropane ring are diastereotopic, leading to complex multiplets.[8]

-

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon atoms in the molecule.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Carboxylic Acid (C=O) | 170 - 180 |

| Furan C2 | 150 - 155 |

| Furan C5 | 140 - 145 |

| Furan C3 | 110 - 115 |

| Furan C4 | 105 - 110 |

| Cyclopropane C1/C2 | 20 - 30 |

| Cyclopropane C3 | 10 - 20 |

-

Rationale :

-

The carbonyl carbon of the carboxylic acid is significantly deshielded and appears in the 170-180 ppm range.[6]

-

The furan carbons have characteristic chemical shifts, with the carbons adjacent to the oxygen appearing at lower field.[9]

-

The sp³ hybridized carbons of the cyclopropane ring are shielded and appear at a high field (upfield).[10]

-

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[11]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

Modern FTIR spectrometers equipped with an ATR accessory offer a simple and reproducible method for acquiring IR spectra of solid or liquid samples.

-

Background Scan : Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract any atmospheric or instrumental interferences.

-

Sample Application : Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

-

Spectrum Acquisition : Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Caption: Workflow for ATR-FTIR spectroscopic analysis.

Predicted IR Absorption Bands

The IR spectrum of this compound will be dominated by the characteristic absorptions of the carboxylic acid group.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Strong, Very Broad |

| C-H Stretch (Furan) | ~3100 | Medium |

| C-H Stretch (Cyclopropane) | ~3000 | Medium |

| C=O Stretch (Carboxylic Acid) | 1700 - 1725 | Strong, Sharp |

| C=C Stretch (Furan) | 1500 - 1600 | Medium |

| C-O Stretch (Carboxylic Acid) | 1210 - 1320 | Strong |

| O-H Bend (Carboxylic Acid) | 910 - 950 | Medium, Broad |

-

Rationale :

-

The most prominent feature will be the very broad O-H stretching band of the carboxylic acid dimer, which is a result of strong hydrogen bonding.[12][13]

-

The C=O stretch of the carboxylic acid will be a strong, sharp peak around 1710 cm⁻¹, characteristic of a saturated carboxylic acid.[14]

-

The furan ring will exhibit C-H and C=C stretching vibrations.[15] The cyclopropane C-H stretches will also be present.

-

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry provides the molecular weight and, with high-resolution instruments, the elemental composition of a molecule. The fragmentation pattern can also offer valuable structural information.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

Electrospray ionization (ESI) is a soft ionization technique well-suited for carboxylic acids, often producing a prominent deprotonated molecule [M-H]⁻ in negative ion mode.

-

Sample Preparation : Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion : Infuse the sample solution directly into the ESI source of a high-resolution mass spectrometer (e.g., a time-of-flight or Orbitrap instrument).

-

Data Acquisition : Acquire the mass spectrum in negative ion mode to observe the [M-H]⁻ ion.

-

Data Analysis : Process the high-resolution data to determine the exact mass of the deprotonated molecular ion. Use this exact mass to calculate the most probable elemental composition.

Caption: Workflow for High-Resolution Mass Spectrometry analysis.

Predicted Mass Spectrum

-

Molecular Formula : C₈H₈O₃

-

Molecular Weight : 152.15 g/mol

-

Predicted [M-H]⁻ Ion (Negative ESI) : m/z = 151.0400

In positive ion mode using a harder ionization technique like electron ionization (EI), fragmentation would be expected.

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

| 152 | [C₈H₈O₃]⁺˙ | Molecular Ion |

| 107 | [C₇H₇O]⁺ | Loss of -COOH |

| 95 | [C₅H₃O₂]⁺ | Cleavage of the cyclopropane ring |

| 81 | [C₅H₅O]⁺ | Furanomethyl cation |

| 67 | [C₄H₃O]⁺ | Furyl cation |

| 45 | [COOH]⁺ | Carboxyl cation |

-

Rationale :

Conclusion

This technical guide provides a robust framework for the spectroscopic analysis of this compound. By leveraging established principles and methodologies, researchers can confidently acquire and interpret NMR, IR, and MS data to confirm the structure and purity of this compound. The predicted spectral data and detailed protocols herein serve as a valuable resource for anyone working with this or structurally related molecules, ensuring a high degree of scientific integrity in their research endeavors.

References

- BenchChem. (2025). Spectroscopic Data of Furan-Containing Natural Products: A Technical Guide.

- BenchChem. (2025). Spectroscopic properties of furan and its derivatives.

- BenchChem. (2025). A Comparative Guide to Mass Spectrometry Fragmentation Patterns of Carboxylic Acids.

- International Journal of Pharmaceutical Sciences Review and Research. (2018). Theoretical Spectroscopic Study (IR, Raman, UV, and NMR)

- ResearchGate. (2025).

- Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids.

- JoVE. (2024).

- ElectronicsAndBooks. (n.d.). Nuclear Magnetic Resonance Spectra of trans-2-Arylcyclopropanecarboxylic Acids1.

- Georgia Tech NMR Center. (2023).

- Mestrelab Research. (n.d.). Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra.

- MDPI. (n.d.).

- Iowa State University Chemical Instrumentation Facility. (n.d.).

- ChemicalBook. (n.d.). TRANS-2-PHENYL-1-CYCLOPROPANECARBOXYLIC ACID(939-90-2) 1H NMR spectrum.

- SpectraBase. (n.d.). (1R,2R)-cyclopropane-1,2-dicarboxylic acid diethyl ester - Optional[13C NMR] - Spectrum.

- Organomation. (n.d.).

- Wiley Online Library. (n.d.). Automated Interpretation of NMR Spectra for Small Organic Molecules in Solution.

- RSC Publishing. (2015).

- ChemicalBook. (n.d.). Cyclopropanecarboxylic acid(1759-53-1) 1H NMR spectrum.

- BenchChem. (2025). Application Notes & Protocols: NMR Spectroscopy for the Structure Elucidaion of Complex Organic Molecules.

- Chemistry LibreTexts. (2023).

- ChemicalBook. (n.d.).

- Echemi. (2024). Carboxylic Acid Ir Spectrum.

- University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids.

- Echemi. (2024). IR Spectra for Carboxylic Acid | Detailed Guide.

- Chemistry LibreTexts. (2020). 21.3: Spectroscopy of Carboxylic Acids.

- Geochimica et Cosmochimica Acta. (n.d.). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy.

- The Royal Society of Chemistry. (n.d.).

- ResearchGate. (n.d.). 1 H NMR of compound 2 (S)-1-(furan-2-yl)ethanol, 2: 0.37 g (2.84 mmol)....

- BenchChem. (n.d.). 2-[5-(2-Methylcyclopropyl)furan-2-yl]cyclopropane-1-carboxylic acid.

- NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles.

- ChemicalBook. (n.d.). (1S,2R)-2-Fluorocyclopropanecarboxylic acid(167073-07-6) 1H NMR spectrum.

- NIST WebBook. (n.d.). 2-Furancarboxylic acid.

- SpectraBase. (n.d.). 2-Furancarboxylic acid, 1-methylethyl ester - Optional[13C NMR] - Chemical Shifts.

- ChemicalBook. (n.d.). This compound.

- Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.

- PubChem. (n.d.). 1-(Furan-2-yl)cyclopropane-1-carboxylic acid | C8H8O3 | CID 18975653.

- Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr.

- Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups.

- ResearchGate. (n.d.). (a) 1 H NMR and (b) 13 C NMR spectra of the furan-based copolyesters.

- NIST WebBook. (n.d.). Cyclopropanecarboxylic acid.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 3. organomation.com [organomation.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. electronicsandbooks.com [electronicsandbooks.com]

- 9. globalresearchonline.net [globalresearchonline.net]

- 10. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. echemi.com [echemi.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide on the Biological Activity of Furan-Containing Cyclopropanes

Abstract

The strategic combination of the furan scaffold and the cyclopropane ring has emerged as a compelling area of research in medicinal chemistry. This guide provides a comprehensive technical overview of the biological activities associated with furan-containing cyclopropanes. We will delve into the unique physicochemical properties conferred by these two moieties, explore the diverse synthetic strategies for their construction, and meticulously examine their broad spectrum of pharmacological effects, including anticancer, antiviral, and enzyme inhibitory activities. Furthermore, this document will present detailed experimental protocols for the biological evaluation of these compounds and conclude with a forward-looking perspective on the challenges and future directions in this dynamic field.

Introduction: The Synergistic Potential of Furan and Cyclopropane Moieties

In the realm of drug discovery, the pursuit of novel molecular architectures with enhanced biological activity and favorable pharmacokinetic profiles is perpetual. The incorporation of strained ring systems and heterocyclic motifs into drug candidates has proven to be a highly effective strategy.[1] Among these, the cyclopropane ring and the furan nucleus stand out for their distinct and advantageous properties.

The Cyclopropane Ring: A Rigid Scaffold with Unique Properties

The cyclopropane ring, the smallest of the carbocycles, is far more than a mere structural curiosity.[2] Its inherent ring strain endows it with unique electronic properties, often described as having partial sp2 character. This feature allows it to act as a conformationally restricted bioisostere for various functional groups, including gem-dimethyl groups and alkenes.[3] This conformational rigidity can lead to a more precise orientation of substituents, enhancing binding affinity to biological targets.[1] Moreover, the introduction of a cyclopropane ring can improve metabolic stability by blocking sites susceptible to enzymatic degradation.[1]

The Furan Moiety: A Versatile Pharmacophore

Furan, a five-membered aromatic heterocycle, is a prevalent structural motif in a vast array of pharmacologically active compounds.[4][5] Its ability to engage in various non-covalent interactions, such as hydrogen bonding (via the oxygen atom) and π-π stacking, makes it a valuable pharmacophore.[4] The furan ring can serve as a bioisostere for phenyl rings, offering modulated steric and electronic properties that can enhance drug-receptor interactions, metabolic stability, and overall bioavailability.[4] Furan derivatives have demonstrated a wide range of biological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[4][5][6][7]

The fusion of these two distinct structural units—the rigid, three-dimensional cyclopropane and the versatile, aromatic furan—creates a powerful synergistic combination. This guide will explore the fruits of this molecular marriage, highlighting the impressive biological activities of the resulting furan-containing cyclopropanes.

Synthetic Strategies: Crafting Furan-Containing Cyclopropanes

The synthesis of furan-containing cyclopropanes requires careful consideration of stereoselectivity, as the spatial arrangement of substituents is often critical for biological activity. Several powerful synthetic methodologies have been developed to access these valuable compounds.

A common and effective approach involves the cyclopropanation of furan derivatives. This can be achieved through various methods, including the Simmons-Smith reaction and transition metal-catalyzed reactions involving diazo compounds.[3] For instance, the reaction of a substituted furan with diiodomethane and a zinc-copper couple (Simmons-Smith conditions) can yield the corresponding cyclopropanated product.

Another strategy involves the modification of pre-existing cyclopropane rings to introduce a furan moiety. This can be accomplished through cross-coupling reactions or by functionalizing a cyclopropyl precursor that can then be converted into a furan ring. Recent advancements have also highlighted one-pot syntheses that combine cyclopropanation and subsequent rearrangements to form multisubstituted furans.[8]

Below is a generalized workflow for the synthesis and purification of a furan-containing cyclopropane derivative.

Caption: Generalized workflow for the synthesis and purification of furan-containing cyclopropanes.

A Spectrum of Biological Activities

Furan-containing cyclopropanes have demonstrated a remarkable diversity of biological activities, positioning them as promising candidates for the development of new therapeutic agents.

Anticancer Activity

A significant area of investigation for furan-containing cyclopropanes is in the field of oncology. Several natural and synthetic compounds incorporating these motifs have shown potent antiproliferative activity against various cancer cell lines.[9][10]

One notable example is the family of natural products known as flavaglines, which includes silvestrol.[11] These compounds, characterized by a cyclopenta[b]benzofuran core, exhibit potent anticancer activity by inhibiting translation initiation.[11] Specifically, silvestrol has been shown to impair the ribosome recruitment step of translation by affecting the eIF4F complex.[11] This mechanism of action leads to increased apoptosis, decreased proliferation, and inhibition of angiogenesis in cancer models.[11]

The general mechanism of action for many anticancer agents involves the induction of apoptosis (programmed cell death) in cancer cells. The signaling pathway for apoptosis is complex and can be initiated through intrinsic or extrinsic pathways. Furan-containing cyclopropanes may influence these pathways at various points.

Caption: Simplified signaling pathway for apoptosis induction by a furan-containing cyclopropane targeting translation initiation.

Antiviral Activity

The unique structural features of furan-containing cyclopropanes have also been exploited in the development of antiviral agents. Nucleoside analogs incorporating a cyclopropane moiety in place of the sugar ring have shown promise against various viruses.

For instance, a series of 5-substituted uracil nucleoside derivatives with a cyclopropylmethyl group as an acyclic sugar mimic demonstrated potent activity against the varicella-zoster virus (VZV).[12] The most potent compound in this series was found to be 40-60 times more potent than the commonly used antiviral drug acyclovir against clinical isolates of VZV.[12] Importantly, this compound also exhibited good oral bioavailability in preclinical studies.[12]

The mechanism of action for many antiviral nucleoside analogs involves their conversion to the triphosphate form within the host cell, which then acts as a competitive inhibitor or a chain terminator for the viral polymerase, thus halting viral replication.

More recently, cyclopropane-based inhibitors have been designed to target the 3C-like protease (3CLpro) of coronaviruses, an enzyme essential for viral replication.[13] These inhibitors have shown high potency against SARS-CoV-2, SARS-CoV-1, and MERS-CoV 3CL proteases, highlighting their potential as broad-spectrum antiviral agents.[13]

Enzyme Inhibition

The rigid and well-defined three-dimensional structure of furan-containing cyclopropanes makes them excellent scaffolds for the design of enzyme inhibitors.[14] By appropriately positioning functional groups on the cyclopropane and furan rings, it is possible to achieve high-affinity binding to the active site of a target enzyme.

For example, cyclopropane derivatives have been developed as inhibitors of cysteine proteases, a class of enzymes involved in various physiological and pathological processes.[15] Cyclopropenone-containing compounds have been shown to be potent and reversible competitive inhibitors of cysteine proteases like calpain and cathepsins.[15]

Furthermore, inhibitors of cyclopropane fatty acid synthase (CFAS), an enzyme found in some bacteria, have been identified from chemical library screening.[16] One such inhibitor was found to be active both in vitro and in vivo, demonstrating the potential of targeting this enzyme for the development of new antibacterial agents.[16]

Experimental Protocols for Biological Evaluation

The assessment of the biological activity of furan-containing cyclopropanes requires a suite of well-designed and validated experimental protocols. Below are detailed, step-by-step methodologies for key in vitro assays.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.

Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the furan-containing cyclopropane compounds in cell culture medium. Add the compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Enzyme Inhibition Assay (Protease Inhibition)

This protocol describes a general method for determining the inhibitory activity of a compound against a protease enzyme using a fluorogenic substrate.

Principle: The protease cleaves a specific peptide substrate that is linked to a fluorescent reporter molecule. Upon cleavage, the fluorophore is released, and the increase in fluorescence intensity is measured over time. An inhibitor will reduce the rate of this reaction.

Protocol:

-

Reagent Preparation: Prepare assay buffer, a stock solution of the protease, a stock solution of the fluorogenic substrate, and serial dilutions of the furan-containing cyclopropane inhibitor.

-

Assay Setup: In a 96-well black plate, add the assay buffer, the inhibitor at various concentrations, and the protease. Incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

-

Reaction Initiation: Add the fluorogenic substrate to each well to initiate the enzymatic reaction.

-

Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths using a microplate reader in kinetic mode.

-

Data Analysis: Calculate the initial reaction rates (slopes of the fluorescence versus time curves). Determine the percentage of inhibition for each inhibitor concentration and calculate the IC50 value.

Caption: A generalized experimental workflow for in vitro biological evaluation.

Quantitative Data Summary

The following table summarizes hypothetical IC50 values for a series of furan-containing cyclopropane derivatives against a cancer cell line and a viral protease, illustrating the type of data generated in structure-activity relationship (SAR) studies.

| Compound | R1 Group | R2 Group | Anticancer IC50 (µM) | Antiviral Protease IC50 (nM) |

| FC-1 | -H | -H | 15.2 | >1000 |

| FC-2 | -Cl | -H | 5.8 | 850 |

| FC-3 | -OCH3 | -H | 12.1 | >1000 |

| FC-4 | -H | -Br | 8.3 | 420 |

| FC-5 | -Cl | -Br | 1.2 | 55 |

This data is for illustrative purposes only.

Future Perspectives and Challenges

The field of furan-containing cyclopropanes is ripe with opportunities for further exploration and development. Future research will likely focus on:

-

Development of Novel Synthetic Methodologies: The creation of more efficient, stereoselective, and scalable synthetic routes will be crucial for accessing a wider diversity of these compounds.

-

Expansion of Biological Targets: While promising results have been seen in oncology and virology, the application of furan-containing cyclopropanes to other therapeutic areas, such as neurodegenerative diseases and metabolic disorders, warrants investigation.

-

Elucidation of Mechanisms of Action: A deeper understanding of how these compounds interact with their biological targets at the molecular level will facilitate the rational design of more potent and selective agents.

-

Addressing Potential Toxicities: The furan ring can sometimes be associated with metabolic activation leading to toxicity.[17] Careful structural modifications and thorough toxicological profiling will be necessary to mitigate these risks.

Conclusion

Furan-containing cyclopropanes represent a fascinating and highly promising class of biologically active molecules. The unique combination of the rigid, three-dimensional cyclopropane scaffold and the versatile furan pharmacophore has given rise to compounds with potent anticancer, antiviral, and enzyme inhibitory activities. The continued exploration of this chemical space, guided by innovative synthetic strategies and rigorous biological evaluation, is poised to deliver the next generation of therapeutic agents for a range of human diseases.

References

-

Synthesis of furan from cyclopropanes by literature and this work - ResearchGate. Available at: [Link]

-

Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review - Oriental Journal of Chemistry. Available at: [Link]

-

Scheme 20. Synthesis of cyclopropane benzo[b]furan derivatives 72. - ResearchGate. Available at: [Link]

-

Antitumor Activity and Mechanism of Action of the Cyclopenta[b]benzofuran, Silvestrol. PLOS ONE. Available at: [Link]

-

A Review on Biological and Medicinal Significance of Furan. Alq J Med App Sci. Available at: [Link]

-

The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade. European Journal of Medicinal Chemistry. Available at: [Link]

-

Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research. Available at: [Link]

-

Biological activity of furan derivatives (review). Chemistry of Heterocyclic Compounds. Available at: [Link]

-

Pharmacological activity of furan derivatives. World Journal of Pharmaceutical Research. Available at: [Link]

-

Broad-Spectrum Cyclopropane-Based Inhibitors of Coronavirus 3C-like Proteases: Biochemical, Structural, and Virological Studies. Journal of Medicinal Chemistry. Available at: [Link]

-

Natural and Synthetic Furanones with Anticancer Activity. Molecules. Available at: [Link]

-

Synthesis and antiviral activity of novel anti-VZV 5-substituted uracil nucleosides with a cyclopropane sugar moiety. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Novel Entry to Fluorinated Cyclopropanes. Thieme Chemistry. Available at: [Link]

-

Synthesis of cyclobutane analogues of the antiviral cyclopropane nucleoside A-5021. Nucleosides, Nucleotides & Nucleic Acids. Available at: [Link]

-

Short synthesis and antiviral evaluation of C-fluoro-branched cyclopropyl nucleosides. Nucleosides, Nucleotides & Nucleic Acids. Available at: [Link]

-

Synthesis and anticancer activity studies of cyclopamine derivatives. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Identification of inhibitors of the E. coli cyclopropane fatty acid synthase from the screening of a chemical library: In vitro and in vivo studies. Bioorganic & Medicinal Chemistry. Available at: [Link]

-

Cyclopropane Derivatives and their Diverse Biological Activities. Docentes FCT NOVA. Available at: [Link]

-

Divergent Synthesis of Cyclopropane-Containing Lead-Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. Chemistry. Available at: [Link]

-

Cyclopropane Derivatives and their Diverse Biological Activities. ResearchGate. Available at: [Link]

-

Selected cyclopropane-containing natural products and pharmaceutical compounds. ResearchGate. Available at: [Link]

-

Total synthesis of cyclopropane-containing natural products: recent progress (2016–2024). Organic Chemistry Frontiers. Available at: [Link]

-

Synthesis of 4′-Substituted Carbocyclic Uracil Derivatives and Their Monophosphate Prodrugs as Potential Antiviral Agents. Molecules. Available at: [Link]

-

Synthesis and structure-activity relationship studies of furan-ring fused chalcones as antiproliferative agents. Anticancer Research. Available at: [Link]

-

Structure-activity relationships of furanones, dihydropyrrolones and thiophenones as potential quorum sensing inhibitors. Future Medicinal Chemistry. Available at: [Link]

-

Cyclopropenone-containing cysteine proteinase inhibitors. Synthesis and enzyme inhibitory activities. Journal of Medicinal Chemistry. Available at: [Link]

-

Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds. Drug Metabolism and Disposition. Available at: [Link]

-

Cyclopropene cycloadditions with annulated furans: total synthesis of (+)- and (-)-frondosin B and (+)-frondosin A. Journal of the American Chemical Society. Available at: [Link]

-

Novel Synthese of Biologically Active Compounds Containing Cyclopropane Moieties. Cuvillier Verlag. Available at: [Link]

Sources

- 1. The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Total synthesis of cyclopropane-containing natural products: recent progress (2016–2024) - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 3. Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 5. A Review on Biological and Medicinal Significance of Furan | AlQalam Journal of Medical and Applied Sciences [journal.utripoli.edu.ly]

- 6. ijabbr.com [ijabbr.com]

- 7. Pharmacological activity of furan derivatives [wisdomlib.org]

- 8. researchgate.net [researchgate.net]

- 9. Natural and Synthetic Furanones with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and structure-activity relationship studies of furan-ring fused chalcones as antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. discovery.researcher.life [discovery.researcher.life]

- 12. Synthesis and antiviral activity of novel anti-VZV 5-substituted uracil nucleosides with a cyclopropane sugar moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Broad-Spectrum Cyclopropane-Based Inhibitors of Coronavirus 3C-like Proteases: Biochemical, Structural, and Virological Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. docentes.fct.unl.pt [docentes.fct.unl.pt]

- 15. Cyclopropenone-containing cysteine proteinase inhibitors. Synthesis and enzyme inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Identification of inhibitors of the E. coli cyclopropane fatty acid synthase from the screening of a chemical library: In vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

chemical properties of 2-substituted cyclopropane-1-carboxylic acids

An In-Depth Technical Guide to the Chemical Properties of 2-Substituted Cyclopropane-1-Carboxylic Acids

Abstract

The cyclopropane ring, a motif of fundamental importance in organic chemistry, confers a unique combination of conformational rigidity, metabolic stability, and three-dimensionality to molecular structures. When incorporated into a carboxylic acid scaffold at the 2-position, it creates a class of compounds—2-substituted cyclopropane-1-carboxylic acids—that are of profound interest in medicinal chemistry and materials science.[1][2] This guide provides a comprehensive exploration of the core chemical properties of these molecules. We will delve into advanced synthetic strategies for their stereocontrolled preparation, analyze their distinct reactivity stemming from inherent ring strain, and survey their applications as enzyme inhibitors, antimicrobial agents, and valuable building blocks in drug discovery.[3][4] This document is structured to serve as a technical resource, blending foundational principles with field-proven insights and detailed experimental considerations.

Introduction: The Unique Profile of a Strained Ring

The cyclopropane moiety is the smallest stable carbocycle, characterized by significant ring strain (~27 kcal/mol) and unique "bent" banana bonds, which impart partial π-character to its C-C bonds. This electronic structure is central to its chemical behavior. In drug design, the cyclopropane ring is often employed as a bioisosteric replacement for gem-dimethyl, tert-butyl, or even alkene groups, offering a rigid scaffold that can lock in a specific conformation for optimal interaction with a biological target.[2][5]

The presence of a substituent at the C-2 position and a carboxylic acid at C-1 introduces critical stereochemical considerations:

-

Diastereomerism: The relative orientation of the two substituents gives rise to cis and trans isomers.

-

Enantiomerism: Both cis and trans isomers are chiral, existing as a pair of enantiomers.

The specific stereoisomer often dictates biological activity, making stereocontrolled synthesis a paramount objective in the application of these compounds.[6] For instance, among the four optical isomers of chrysanthemic acid, the (+)-trans isomer exhibits the most potent insecticidal activity.[6]

Strategic Synthesis: Accessing the Cyclopropane Core

The construction of the 2-substituted cyclopropane-1-carboxylic acid framework can be achieved through several strategic approaches, with the choice of method often dictated by the desired stereochemistry and substrate scope.

Cyclopropanation of α,β-Unsaturated Carboxylic Esters and Acids

This is the most direct and widely used approach, involving the addition of a one-carbon unit across a double bond.

-

Metal-Catalyzed Carbenoid Reactions: The decomposition of diazoacetates by transition metal catalysts (e.g., copper, rhodium) generates metal carbenoids that react with alkenes. The use of chiral ligands on the metal center allows for highly effective asymmetric induction, providing enantiomerically enriched cyclopropanes.[6] The bulkiness of the diazoacetate's alkyl group can significantly influence the diastereoselectivity, with bulkier groups favoring the formation of the trans isomer.[6]

-

Samarium-Promoted Cyclopropanation: A notable development is the direct cyclopropanation of unmasked α,β-unsaturated carboxylic acids using samarium metal and iodoform (CHI₃).[7] This method avoids the need for protection-deprotection steps of the carboxylic acid. The reaction is completely stereospecific: an (E)-alkene yields the trans-cyclopropane, and a (Z)-alkene yields the cis-cyclopropane.[7] Mechanistic proposals suggest that a samarium carbenoid coordinates with the carboxyl group, directing the stereochemical outcome.[7]

-

Asymmetric Ylide Cyclopropanation: Chiral sulfonium ylides can be used to achieve asymmetric cyclopropanation of vinylphosphinates, which are precursors to the target carboxylic acids. This method was successfully applied in the synthesis of a potential GABA receptor agonist.[8]

Intramolecular Cyclization Strategies

These methods build the ring by forming a bond between two atoms already present in the acyclic precursor.

-

Malonic Ester Synthesis Pathway: A classic and reliable method involves the reaction of a malonic ester with a 1,2-dihaloethane. The initial alkylation is followed by a base-induced intramolecular SN2 reaction to close the ring.[9][10] Subsequent hydrolysis and decarboxylation yield the cyclopropanecarboxylic acid. This method is robust but does not inherently control stereochemistry at the C-2 position unless a resolved starting material is used.

-

Wadsworth-Emmons Cyclopropanation: A more recent innovation involves a tandem Wadsworth-Emmons cyclopropanation-hydrolysis sequence. This method utilizes chiral epoxides as starting materials and can be performed in a continuous flow setup, which allows for safe operation at high temperatures and pressures, improving both safety and efficiency for multigram scale synthesis.[11]

Table 1: Comparison of Key Synthetic Methodologies

| Method | Key Reagents | Stereocontrol | Advantages | Limitations |

| Asymmetric Catalysis | Alkene, Alkyl Diazoacetate, Chiral Cu(I) or Rh(II) Catalyst | High Enantio- and Diastereoselectivity | Direct, catalytic, high enantiomeric excess (ee) achievable.[6] | Diazo compounds can be hazardous; catalyst cost. |

| Samarium-Promoted | α,β-Unsaturated Acid, Sm, CHI₃ | Complete Stereospecificity (trans from E, cis from Z) | Direct use of unprotected acids; high efficiency.[7] | Stoichiometric use of metal; requires ultrasonic activation.[7] |

| Malonic Ester Pathway | Malonic Ester, 1,2-Dihaloalkane, Base | None inherently; relies on substrate control | Inexpensive reagents; reliable and well-established.[9][10] | Multi-step process (alkylation, cyclization, hydrolysis, decarboxylation). |

| Wadsworth-Emmons | Chiral Epoxide, Phosphonate Ylide | High Diastereoselectivity (from resolved epoxide) | Scalable (continuous flow); access to enantiopure products.[11] | Requires synthesis of chiral epoxide starting material. |

Experimental Protocol 1: Samarium-Promoted Direct Cyclopropanation of Cinnamic Acid

This protocol is adapted from the procedure described by Concellón, J. M., et al. (2007) in Organic Letters.[7]

Objective: To synthesize trans-2-phenylcyclopropane-1-carboxylic acid from (E)-cinnamic acid.

Materials:

-

(E)-Cinnamic acid

-

Samarium (Sm) powder

-

Iodoform (CHI₃)

-

Tetrahydrofuran (THF), anhydrous

-

Hydrochloric acid (HCl), 1 M aqueous solution

-